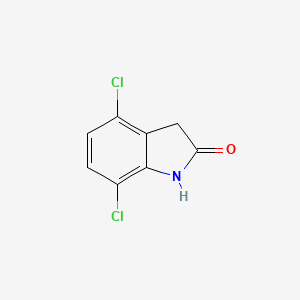

4,7-Dichloroindolin-2-one

Description

Properties

IUPAC Name |

4,7-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXWMUMMJRHVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2NC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279129 | |

| Record name | 4,7-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23872-22-2 | |

| Record name | 4,7-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23872-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloroindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4,7 Dichloroindolin 2 One and Its Precursors

Established Synthetic Pathways to the Indolin-2-one Core Structure

The construction of the indolin-2-one (also known as oxindole) skeleton is a well-established area of organic synthesis, with several classical and modern methods available. These strategies often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Cyclization Reactions in Indolin-2-one Synthesis

Cyclization reactions are a cornerstone in the synthesis of the indolin-2-one core. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One classical approach is the Friedel-Crafts cyclization of α-chloroacetanilides. arkat-usa.org This intramolecular reaction provides a practical route to 3-unsubstituted oxindoles. arkat-usa.org Another notable method is the Stolle synthesis , which involves the cyclization of an N-aryl-α-chloroacetamide with a Lewis acid, such as aluminum chloride. researchgate.net The Stolle procedure is considered a robust alternative to the Sandmeyer method for preparing substituted isatins, which can then be converted to oxindoles. researchgate.net

Modern advancements in cyclization techniques include transition metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular Heck-type reactions of acrylamides and the cyclization of o-haloacetanilides have been developed. arkat-usa.org Visible light-induced radical cyclization of o-iodophenylacrylamides, catalyzed by an iridium complex, offers a mild pathway to indolin-2-ones via a 5-exo-trig radical cyclization. rsc.org Furthermore, an aza-Heck cyclization using N-hydroxy anilines as electrophiles has been described for the preparation of indoline (B122111) scaffolds. nih.gov Intramolecular [4+2] cycloaddition strategies also provide a powerful means to assemble the bicyclic indole (B1671886) ring system from acyclic precursors. nih.govacs.org

Synthesis from Substituted Anilines and Carbonyl Precursors

The condensation of substituted anilines with various carbonyl-containing precursors is a fundamental and versatile strategy for constructing the indolin-2-one ring system.

The Hinsberg oxindole (B195798) synthesis is a classic example, where secondary aryl amines react with the bisulfite adduct of glyoxal (B1671930) to form 2-oxygenated indoles. chem-station.comwikipedia.org This method was first reported by Oscar Hinsberg. wikipedia.org

Another significant method is the Martinet dioxindole synthesis , which involves the condensation of a primary or secondary aniline (B41778) with an ethyl or methyl ester of mesoxalic acid to produce a dioxindole. wikipedia.org This reaction is particularly useful for preparing 3-substituted-3-hydroxy-2-oxindoles, which are valuable intermediates. wikipedia.org

The Gould-Jacobs reaction, while more commonly associated with quinoline (B57606) synthesis, can be adapted to prepare precursors for indolin-2-ones by reacting an aniline with a suitable malonic acid derivative. orgsyn.org

Sandmeyer Reaction Applications in Halogenated Indolin-2-one Synthesis

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This reaction is particularly relevant for the synthesis of halogenated indolin-2-ones.

The process begins with the diazotization of an aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group with a halide (Cl, Br). wikipedia.orgbyjus.com This method allows for the regioselective introduction of halogens onto the benzene ring of the indolin-2-one precursor, which might be difficult to achieve through direct halogenation. organic-chemistry.org The Sandmeyer reaction is a key transformation in aromatic chemistry as it enables substitution patterns that are not readily accessible by direct electrophilic aromatic substitution. byjus.comorganic-chemistry.org

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical with the loss of nitrogen gas, which then reacts with the halide. wikipedia.org

Reductive Dephosphorylation Approaches to Oxindoles

A novel and efficient method for the synthesis of 3-unsubstituted oxindoles involves a reductive dephosphorylation strategy. arkat-usa.orgresearchgate.net This two-step procedure begins with a phospha-Brook rearrangement of isatins with diethyl phosphite (B83602) to form 3-(diethylphosphoryloxy)oxindoles. arkat-usa.orgresearchgate.net

The subsequent step is the reductive dephosphorylation of these phosphorylated oxindoles using hydroiodic acid. arkat-usa.orgresearchgate.net This methodology provides a new route to 3-unsubstituted oxindoles and has been shown to be effective for a range of substrates. researchgate.net

Targeted Synthesis of 4,7-Dichloroindolin-2-one

The synthesis of the specifically substituted this compound requires a targeted approach, often starting from a precursor that already contains the desired chlorine atoms or allows for their selective introduction.

Exploration of Specific Reaction Conditions and Reagents

The synthesis of this compound can be approached through the chlorination of indolin-2-one itself. However, controlling the regioselectivity of this reaction to obtain the desired 4,7-disubstituted product can be challenging.

A more controlled synthesis often starts with a pre-functionalized precursor, such as 4,7-dichloroisatin (B105665) (4,7-dichloroindoline-2,3-dione). The synthesis of this key intermediate can be achieved from 3-chloroaniline (B41212) through a multi-step sequence. wikipedia.org For instance, 3-chloroaniline can be condensed with diethyl oxaloacetate, followed by cyclization to form the corresponding quinoline derivative, which can then be converted to the isatin (B1672199). wikipedia.org

Once 4,7-dichloroisatin is obtained, it can serve as a versatile precursor. For example, it can be reacted with various nucleophiles. One reported synthesis involves the reaction of 4,7-dichloroisatin with an acetophenone (B1666503) derivative in the presence of a base like diethylamine (B46881) in methanol (B129727) to yield a 3-hydroxy-3-(2-oxoethyl)indolin-2-one derivative. nih.govambeed.com

Another approach involves the direct halogenation of a suitable oxindole precursor. For instance, the chlorination of methyl oxindole-3-carboxylates can lead to dichlorinated products. The chlorination of methyl 5-chlorooxindole-3-carboxylate has been shown to produce methyl 3,5,7-trichlorooxindole-3-carboxylate, indicating that the 7-position is susceptible to chlorination. cdnsciencepub.com

The following table summarizes a synthetic route to a derivative of this compound starting from 4,7-dichloroisatin.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4,7-Dichloroisatin | 3,5-Dimethoxyacetophenone | 4,7-Dichloro-3-(2-(3,5-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one | nih.gov |

Synthesis of Halogenated Isatin Intermediates

Traditional methods such as the Sandmeyer synthesis involve the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized using a strong acid like concentrated sulfuric acid to yield the isatin. wright.edubiomedres.us However, for meta-substituted anilines, this method often suffers from a lack of regioselectivity, leading to mixtures of 4- and 6-substituted isatins. wright.edu The Gassman synthesis provides an alternative route, but it also has limitations. biomedres.us

More contemporary methods have been developed to overcome these regioselectivity issues. A notable example is the procedure developed by Hewawasam and Meanwell, which provides predictable regiochemical control and is less sensitive to the electronic nature of substituents on the aniline ring. wright.edu Another approach involves the lithiation of ortho-bromophenylureas, followed by carbonylation and intramolecular cyclization, which offers a controlled pathway to the isatin core. wright.edu

For the specific introduction of halogens, direct halogenation of the isatin ring is a common strategy. For instance, a bromine atom can be selectively introduced at the 7-position of the aromatic ring using reagents like N,N-dibromohydantoin (DBH) in the presence of concentrated sulfuric acid. acs.org The synthesis of fluorinated isatins, which are important pharmaceutical intermediates, can be achieved by reacting anils with three halo acetaldehyde (B116499) under acidic conditions, followed by cyclization promoted by trifluoromethanesulfonic acid. google.com The direct chlorination of indolin-2-one is a primary method to produce the final compound, but the synthesis often proceeds via the corresponding 4,7-dichloroisatin (4,7-dichloroindoline-2,3-dione). sigmaaldrich.com

Table 1: Synthetic Methodologies for Halogenated Isatin Intermediates

| Method | Description | Key Reagents | Advantages/Disadvantages |

|---|---|---|---|

| Sandmeyer Synthesis | Cyclization of an isonitrosoacetanilide derived from a substituted aniline. wright.edubiomedres.us | Aniline, Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Well-established method; Suffers from poor regioselectivity for meta-substituted anilines. wright.edu |

| Hewawasam & Meanwell | Method designed for predictable regiochemical control. wright.edu | Substituted anilines | Insensitive to substituent electronic nature; Good regioselectivity. wright.edu |

| Direct Halogenation | Introduction of a halogen directly onto the isatin aromatic ring. acs.org | N,N-dibromohydantoin (DBH) for C7-bromination. acs.org | Provides direct access to specific halogenation patterns. |

| Fluoro-isatin Synthesis | Cyclization of an N-aryl-2-(hydroxyimido)acetamide derivative. google.com | Anil, three halo acetaldehyde, Trifluoromethanesulfonic acid | Specific for the synthesis of important fluoro-isatin intermediates. google.com |

Derivatization Strategies and Functionalization at Key Positions

The this compound scaffold serves as a versatile template for further chemical modification. Derivatization at key positions, including C3, N1, and the aromatic ring, is crucial for modulating the compound's physicochemical properties and biological activity.

The C3 position of the indolinone ring is a primary site for introducing structural diversity. The reactivity of the C3-carbonyl group in the isatin precursor allows for a wide range of chemical transformations. Structure-activity relationship (SAR) studies have demonstrated that while the C3-carbonyl group itself is not always essential for biological activity, the nature of the substituent at this position is critical. tandfonline.comtandfonline.com

In one study, the C3-carbonyl of 5,7-dichloroindolin-2-one (B1654648) derivatives was replaced with various aliphatic and aromatic groups. tandfonline.comtandfonline.com While non-chlorinated C3-substituted derivatives showed no significant enzyme inhibition, the chlorinated analogues displayed potent activity, underscoring the importance of the dichloro pattern in conjunction with C3 modification. tandfonline.comtandfonline.com For example, derivatives where the C3 position was substituted with 1-(4-hydroxyphenyl)-2-methylpropan-1-one (B1593997) or a methylbenzene moiety were identified as promising inhibitors of tryptophan 2,3-dioxygenase (TDO). tandfonline.comtandfonline.com These bulky groups can be stabilized in the hydrophobic pockets of enzyme active sites. tandfonline.comtandfonline.com The interaction of the C3-keto group in isatins with enzyme residues, such as the formation of a tetrahedral thiohemiketal intermediate with a cysteine thiol, highlights the functional significance of this position. acs.org

Novel methods for C3 functionalization include the selective C3-alkylation of indoles using trichloroacetimidates as alkylating agents in the presence of a Lewis acid catalyst to form indolenines. syr.edu Furthermore, environmentally friendly protocols have been developed for the 2,3-difunctionalization of indole derivatives, such as the C-3 dichlorination and C-2 oxidation using NaCl as a chlorine source and water as an oxygen source to yield 3,3-dichloro-2-oxindoles. researchgate.net

Table 2: C3-Substituted 5,7-Dichloroindolin-2-one Derivatives and TDO Inhibition

| Compound ID | C3-Substitution | TDO Inhibition Kᵢ (µM) | IDO1 Inhibition Kᵢ (µM) | Reference |

|---|---|---|---|---|

| 36 | 1-(4-hydroxyphenyl)-2-methylpropan-1-one | 2.0 ± 0.7 | 10 ± 1 | tandfonline.comtandfonline.com |

| 40 | Methylbenzene | 1.0 ± 0.6 | 13 ± 2 | tandfonline.comtandfonline.com |

| 41 | Naphthalene | 2.0 ± 0.2 | 8.0 ± 0.9 | tandfonline.com |

| 42 | 2-methyl-2,3-dihydro-1H-inden-1-one | 4.0 ± 0.4 | 15 ± 2 | tandfonline.com |

| 43 | 2-methyl-2,3-dihydro-1H-inden-1-one (isomer) | Ineffective | Ineffective | tandfonline.com |

Data sourced from studies on TDO inhibitors. tandfonline.comtandfonline.com

Modification at the N1 position of the indolinone ring has a profound impact on the molecule's properties, including lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets. acs.org Research has shown that N-alkylation can dramatically enhance the potency of halogenated isatin derivatives. acs.org

For instance, a study on 7-halogenated isatin sulfonamides revealed that N-substitution had a "crucial impact" on their binding affinity and inhibitory potency against caspases-3 and -7. acs.org The introduction of n-butyl or 4-fluorobutyl groups at the N1 position led to significantly improved, nanomolar-level inhibition compared to the unsubstituted parent compounds. acs.org Specific synthetic routes to achieve this include coupling the isatin with reagents like 4-bromobutyl pivalate (B1233124) using cesium carbonate (Cs₂CO₃) in DMF, followed by hydrolysis. acs.org Other synthetic strategies for N1-functionalization include Mitsunobu or Sₙ2 reactions to introduce moieties such as a methyl group or a methylpiperidin-4-yl group. researchgate.net These modifications demonstrate that the N1 position is a key handle for fine-tuning the pharmacological profile of the indolinone core.

The specific 4,7-dichloro substitution pattern is a defining feature of the titular compound, and SAR studies confirm its importance for biological activity. tandfonline.comtandfonline.com The presence and position of halogen atoms on the benzene ring significantly alter the electronic landscape of the molecule, which in turn affects its binding affinity to target proteins. tandfonline.comtandfonline.com

While the 4,7-dichloro pattern is often beneficial, exploring other substitutions is crucial for developing a comprehensive understanding of the SAR. Systematic studies on 7-halogenated isatins have shown that varying the halogen from fluorine to iodine can modulate inhibitory potency, with 7-iodo and 7-bromo derivatives exhibiting superior activity in certain contexts. acs.org This indicates that factors like atomic size, polarizability, and ability to form halogen bonds play a significant role.

Furthermore, the introduction of non-halogen substituents, such as methoxy (B1213986) groups, can also influence activity. The synthesis of isatin derivatives from anilines bearing C₁₋₄ alkyl or C₁₋₄ alkoxy groups is a known strategy, highlighting the accessibility of diverse substitution patterns on the aromatic ring. google.com The key finding from several studies is that while the chlorine atoms are often necessary for generating a potent inhibitor, their effect can be modulated or even negated by modifications elsewhere in the molecule, emphasizing the synergistic interplay between all structural components. tandfonline.comtandfonline.com

Advances in synthetic chemistry continuously provide new tools for the derivatization of complex molecules. For the indolinone scaffold, novel reagents and procedures aim to improve efficiency, selectivity, and access to previously unattainable structures.

General derivatization reagents, often used for analytical purposes like chromatography, can be adapted for synthetic applications. These include agents that introduce chromophores or fluorophores, such as dansyl chloride or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which react with amine or phenol (B47542) groups. chromatographyonline.com For modifying carbonyl groups, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or dansyl hydrazine (B178648) (Dns-Hz) are employed. ddtjournal.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize active hydrogens on alcohols, amines, and amides, which can be useful for protecting the N1-H of the indolinone ring. sigmaaldrich.com

More specific to the indolinone core, trichloroacetimidates have emerged as powerful alkylating agents for the selective C3-alkylation of indoles under Lewis acid catalysis. syr.edu This method provides a direct route to 3,3-disubstituted indolenines. syr.edu In the realm of green chemistry, an environmentally friendly protocol using simple sodium chloride in water has been established for the regioselective C-3 dichlorination and C-2 oxidation of N-substituted indoles, offering a sustainable route to 3,3-dichloro-2-oxindoles. researchgate.net These innovative procedures expand the synthetic chemist's toolbox, enabling the creation of diverse libraries of this compound derivatives for further investigation.

Considerations for Process Optimization and Scalability in Industrial Synthesis

Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of numerous factors beyond simple reaction yield. longdom.orgotavachemicals.com The primary goals of process optimization are to ensure safety, efficiency, cost-effectiveness, and environmental sustainability while maintaining high product quality and consistency. pharmafeatures.com

For a molecule like this compound, the initial selection of the synthetic route is a critical decision with long-term consequences for scalability. pharmafeatures.com A route that appears effective in the lab may be unsuitable for industrial production due to expensive reagents, hazardous reaction conditions, or the generation of excessive waste. For example, a synthesis with superior regioselectivity, like the Hewawasam and Meanwell method for isatins, might be favored over a classical Sandmeyer synthesis to avoid costly and difficult purification of isomers on a large scale. wright.edupharmafeatures.com

Modern process optimization leverages advanced technologies. pharmafeatures.com Automated systems can rapidly screen a multitude of reaction parameters (e.g., temperature, pressure, catalyst loading, solvent) to identify optimal conditions. utoronto.ca The principles of Quality by Design (QbD) and the use of Process Analytical Technology (PAT) are integral to building robust and well-understood manufacturing processes. pharmafeatures.com

Large-Scale Synthesis of Indolin-2-one Derivatives

The industrial production of indolin-2-one derivatives, including this compound, necessitates synthetic routes that are not only efficient and high-yielding but also economically viable and scalable. While specific large-scale synthesis data for this compound is not extensively published, general strategies for scaling up the synthesis of related indolin-2-one and heterocyclic compounds provide valuable insights. A common laboratory-scale approach to synthesizing substituted indolin-2-ones involves the Sandmeyer reaction, starting from a corresponding aniline. acs.org For this compound, the synthesis can proceed via 2,5-dichloroaniline, which is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. acs.org This is followed by cyclization in the presence of concentrated sulfuric acid to yield 4,7-dichloroindoline-2,3-dione (4,7-dichloroisatin), a direct precursor. acs.org

For industrial applications, processes are adapted for large reactors, often involving precipitation and washing for purification to avoid costly and time-consuming chromatography. researchgate.net The development of scalable, metal-free synthetic methods is a significant area of research. For instance, a method for indazole synthesis has been demonstrated on a 20 mmol scale, suggesting its applicability to larger scales. researchgate.net Similarly, a synthetic route to 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones has been developed that is amenable to gram-scale preparation. beilstein-journals.org Another protocol for preparing 3-unsubstituted oxindoles is noted for its potential in large-scale industrial applications due to mild conditions and readily available starting materials. arkat-usa.org

A patented industrial preparation for 4,7-dichloroquinoline (B193633) highlights a typical three-step scale-up process involving hydrolysis, decarboxylation, and chlorination, achieving a total yield of over 70% and purity of ≥99%, demonstrating the feasibility of high-volume production for related chloro-substituted heterocycles. google.com

Overview of Scalable Synthetic Strategies for Indolinone-Related Scaffolds

| Target Scaffold | Key Reaction/Strategy | Scale | Reported Advantages | Reference |

|---|---|---|---|---|

| Indazoles | Metal-Free Synthesis from 2-Aminophenones | 20 mmol scale | Readily applicable to larger scales, avoids heavy metals. | researchgate.net |

| Indeno[1,2-b]fluorene-diones | Suzuki cross-coupling, Friedel–Crafts acylation | >10 g scale | Amenable to larger scale reactions, allowing gram amounts. | beilstein-journals.org |

| 3-Unsubstituted Oxindoles | Reductive dephosphorylation of diethyl (2-oxoindolin-3-yl) phosphates | Not specified | Valuable for large-scale industrial application due to mild conditions. | arkat-usa.org |

| 4,7-Dichloroquinoline | Hydrolysis, Decarboxylation, Chlorination | Industrial | Simple process, high yield (≥70%) and purity (≥99%). | google.com |

Challenges in Reproducibility and Scalability of Synthetic Methods

The transition from laboratory-scale synthesis to industrial production is fraught with challenges, with reproducibility and scalability being primary concerns. A significant issue in chemical synthesis is the lack of detailed reporting in published literature, which can hinder replication. malvernpanalytical.comnih.gov Methods sections are often incomplete, omitting critical parameters or "negative" results that could inform process optimization. malvernpanalytical.com In a survey, over 70% of scientists reported failing to reproduce a published experiment, and over half could not reproduce their own work, highlighting a systemic issue. malvernpanalytical.com

Specific to heterocyclic synthesis, including that of indolin-2-one derivatives, challenges can arise from complex reaction sequences, low yields, and the need for expensive or hazardous reagents, which are not ideal for large-scale production. core.ac.uk The synthesis of some indazole derivatives, for example, is known to face problems with low yields. researchgate.net The development of viable synthetic routes for compounds like indolo[2,1-a]isoquinolines that can be used in large-scale processes presents a formidable challenge to chemists. core.ac.uk

When scaling up, reactions that work well in a small flask may behave differently in a large reactor. Issues such as heat transfer, mass transport, and reaction kinetics can become significant. For instance, maintaining a specific temperature, like the 55 °C necessary for certain fluoro- and methoxy-substituted isatin intermediates, can be difficult in a large vessel. acs.org Furthermore, purification methods like column chromatography, common in the lab, are often impractical and costly at an industrial scale, necessitating the development of syntheses that yield products pure enough to be isolated by precipitation and washing. researchgate.net

Common Challenges in Synthetic Chemistry Scalability and Reproducibility

| Challenge Area | Specific Issues | Impact on Synthesis | Reference |

|---|---|---|---|

| Reporting and Documentation | Incomplete or incorrect methods in publications; omission of negative results. | Difficulty in replicating and building upon prior work. | malvernpanalytical.comnih.gov |

| Reaction Yield and Efficiency | Low yields for certain synthetic steps. | Makes the process economically unviable for large-scale production. | researchgate.netcore.ac.uk |

| Process and Reaction Conditions | Difficulty in controlling temperature and mixing; changes in reaction kinetics at scale. | Leads to inconsistent product quality and yield. | acs.org |

| Purification | Impracticality of methods like chromatography at large scale. | Requires development of alternative, simpler purification strategies like crystallization or precipitation. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is crucial for reducing environmental impact and improving process efficiency. mdpi.com These principles focus on waste prevention, maximizing atom economy, using safer solvents and catalysts, and designing energy-efficient processes. nih.govacs.org

For the synthesis of indolin-2-one derivatives, several green approaches have been developed. A key strategy is the use of environmentally benign solvents, with water being the most ideal. sciencepub.net Researchers have successfully developed an "on water," catalyst-free Henry reaction for isatins to produce 3-hydroxy-3-nitromethylindolin-2-ones with good to excellent yields, a method that is also applicable at large scales. rsc.org Similarly, the synthesis of 3-substituted-3-hydroxyindolin-2-ones has been achieved in water using catalysts like ethanolamine, replacing traditional organic solvents like ethanol (B145695) and DMF. sciencepub.net

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. acs.org In the synthesis of 3,3-di(indolyl)indolin-2-ones, a sulfonic acid-functionalized nanoporous solid acid catalyst (SBA-Pr-SO3H) has been used effectively under mild conditions, with the catalyst being recoverable and reusable. tandfonline.com Another approach employed β-cyclodextrin-SO3H in water as a recyclable proton-donor catalyst for the synthesis of indolin-2-one hybrids. acs.org One-pot reactions, which reduce the number of steps and minimize waste from intermediate purification, are also a hallmark of green synthesis. A pseudo-three-component, one-pot synthesis for 3,3-bis(indol-3-yl)indolin-2-ones has been developed using sulfamic acid as an inexpensive and environmentally benign organo-catalyst in aqueous ethanol at room temperature. acs.orgacs.org

These examples demonstrate a clear trend towards developing more sustainable synthetic routes for the indolin-2-one scaffold, which can be applied to the synthesis of this compound to make its production more environmentally friendly and efficient.

Application of Green Chemistry Principles in Indolin-2-one Synthesis

| Green Chemistry Principle | Application in Indolin-2-one Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents | Using water as the reaction medium instead of volatile organic solvents. | "On water" Henry reaction of isatins; Aldol (B89426) condensation in water. | sciencepub.netrsc.org |

| Catalysis | Use of recyclable, solid acid catalysts to improve reaction efficiency. | SBA-Pr-SO3H for synthesis of 3,3-di(indolyl)indolin-2-ones. | tandfonline.com |

| Atom Economy / Waste Prevention | Developing one-pot, multi-component reactions to reduce intermediate isolation and waste. | Pseudo-three-component synthesis of 3,3-bis(indol-3-yl)indolin-2-ones using sulfamic acid. | acs.orgacs.org |

| Renewable/Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | β-cyclodextrin-SO3H in water for synthesis of indolin-2-one hybrids. | acs.org |

Structure Activity Relationship Sar Investigations of 4,7 Dichloroindolin 2 One Derivatives

Influence of the 4,7-Dichloro Moiety on Molecular Activity

The presence of chlorine atoms at the 4 and 7 positions of the indolin-2-one ring is a significant determinant of the molecule's pharmacological profile. This dichlorination pattern distinguishes it from other halogenated and non-halogenated indolin-2-ones, influencing its interactions with biological targets.

Halogenation is a well-established strategy in drug design to enhance the potency and modulate the properties of lead compounds. nih.gov The introduction of chlorine atoms, in particular, can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its membrane permeability and binding affinity to target proteins. nih.govsyr.edu

In the context of indolin-2-one derivatives, the position of halogenation is critical. For instance, studies on various substituted indolin-2-ones have shown that the location and nature of the halogen substituent can dramatically impact their activity as kinase inhibitors. acs.org While some positions may be favorable for activity against certain targets, others can be detrimental. The 4,7-dichloro substitution pattern has been specifically explored in the development of inhibitors for various enzymes, including those involved in cancer cell proliferation. Research has indicated that modifications at the 4 and 7 positions can significantly influence the potency of these compounds against cancer cells.

For example, a study on isatin (B1672199) derivatives as inhibitors of tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase-1 (IDO1), enzymes implicated in tumor immune resistance, revealed the importance of the dichlorination pattern. tandfonline.com Compared to a non-halogenated analog, dichlorination at the 5- and 7-positions significantly increased the inhibitory potency against TDO. tandfonline.com This highlights the specific role that the placement of chlorine atoms plays in molecular recognition and inhibition.

For instance, research on 3-substituted indolin-2-ones as tyrosine kinase inhibitors has demonstrated that substitutions on the indolin-2-one ring have a profound impact on inhibitory activity and selectivity. acs.org A study showed that introducing a methyl group at the C-4 position of an indolin-2-one derivative significantly reduced its inhibitory activity against both PDGF and VEGF receptor tyrosine kinases, suggesting that this position is sensitive to substitution and that the presence of a chlorine atom, as in the 4,7-dichloro scaffold, could be more favorable for certain interactions. acs.org

In another study focusing on disruptors of EWS-FLI1 interactions in Ewing's Sarcoma, the 4,7-dichloroindolin-2-one core was a key feature of the initial hit compound. nih.gov Further modifications to this scaffold, including substitutions at other positions, led to the identification of more potent inhibitors. nih.gov This underscores the utility of the this compound framework as a starting point for optimization.

The following table summarizes the comparative activity of some indolin-2-one derivatives, highlighting the impact of substitutions on the indolinone ring.

| Compound | Substitution on Indolin-2-one Ring | Target | Activity |

| 1 | 4,7-dichloro | EWS-FLI1 | GI₅₀ = 20 µM nih.gov |

| 2 | 4,7-dichloro (with phenyl ring modification) | EWS-FLI1 | GI₅₀ = 0.9 µM nih.gov |

| 3 | 4-methyl | PDGF RTK | IC₅₀ > 100 µM acs.org |

| 4 | 4-methyl | VEGF (Flk-1) RTK | IC₅₀ = 31.0 µM acs.org |

| 5 | 6-fluoro | PDGF RTK | Decreased activity compared to unsubstituted acs.org |

| 6 | 6-fluoro | VEGF (Flk-1) RTK | Decreased activity compared to unsubstituted acs.org |

Structure-Activity Relationships Related to C3 Substitutions

The C3 position of the indolin-2-one ring is a critical site for modification and plays a pivotal role in determining the biological activity and selectivity of its derivatives. scirp.orgnih.gov The introduction of various substituents at this position can lead to compounds with a wide range of pharmacological profiles, from anticancer to antiviral agents.

In the context of this compound, substitutions at the C3 position are instrumental in modulating the molecule's interaction with its biological targets. For example, in the development of small molecule disruptors of EWS-FLI1 interactions, a 4,7-dichloro-3-hydroxyindolin-2-one derivative served as the initial hit compound. nih.gov Subsequent modifications at the C3 position, specifically on the side chain attached to the hydroxyl group, led to a significant increase in antiproliferative activity. nih.gov

The nature of the C3 substituent is crucial. Studies on 3-substituted indolin-2-ones have shown that different types of substituents can direct the selectivity of the compounds towards different receptor tyrosine kinases (RTKs). acs.org For instance, derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] group tend to be specific for the VEGF (Flk-1) RTK, while those with bulky lipophilic groups on a 3-(substituted benzylidenyl) moiety show selectivity for the EGF and Her-2 RTKs. acs.org

Research on isatin derivatives as TDO inhibitors also highlights the importance of C3 substitutions in conjunction with the dichloro pattern. While non-chlorinated compounds with various C3 substitutions showed no effective inhibition, the presence of chlorine atoms on the indolin-2-one ring rendered the C3-substituted derivatives active. tandfonline.com This synergistic effect between the C3 substituent and the 4,7-dichloro moiety is a key aspect of the SAR for this class of compounds.

The following table presents data on the influence of C3 substitutions on the activity of this compound derivatives against Ewing's Sarcoma cell lines.

| Compound | C3-Substitution | GI₅₀ (TC32 cells) |

| 1 | 3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxy | 20 µM nih.gov |

| 2 | 3-(2-(4-methoxyphenyl)-2-oxoethyl)-3-hydroxy | 0.9 µM nih.gov |

| 9u | (with a dimethylamino substitution on the phenyl ring of the C3 sidechain) | 0.26 ± 0.1 µM nih.gov |

Impact of Substituent Electronic and Steric Properties on Biological Profiles

The electronic and steric properties of substituents on the this compound scaffold are fundamental to their biological activity. These properties dictate how the molecule fits into and interacts with the binding site of its target protein.

Electron-donating and electron-withdrawing groups can significantly alter the electronic density of the indolin-2-one ring system and its substituents, thereby influencing hydrogen bonding, and other non-covalent interactions with the target. For instance, in the optimization of EWS-FLI1 inhibitors based on the this compound framework, it was found that electron-donating groups at the para-position of the phenyl ring on the C3 side chain were most favorable for inhibitory activity. nih.gov The compound with a dimethylamino group (a strong electron-donating group) was the most potent inhibitor identified in that study. nih.gov

Steric factors, such as the size and shape of the substituents, are equally important. Bulky substituents can either enhance binding by occupying a hydrophobic pocket in the target protein or hinder binding due to steric clashes. tandfonline.com The importance of steric properties is evident in the SAR of 3-substituted indolin-2-ones as RTK inhibitors, where bulky lipophilic groups at the C3 position conferred selectivity for certain kinases. acs.org Molecular docking studies of isatin derivatives have shown that steric clashes between the chlorine atoms of a 5,7-dichloroindolin-2-one (B1654648) moiety and active site residues can occur, highlighting the restrictive nature of the halogenation pattern. tandfonline.comtandfonline.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

While specific QSAR models solely for this compound derivatives are not extensively detailed in the provided context, the principles of QSAR are broadly applicable to this class of compounds. A typical QSAR study would involve:

Data Set Preparation: A series of this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: Various molecular descriptors representing the physicochemical properties of the compounds would be calculated.

Model Development: Statistical methods, such as multiple linear regression, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation. nih.gov

For example, a hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Parameter)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital (an electronic parameter), and Steric_Parameter is a descriptor of molecular size or shape. The coefficients (β) would indicate the direction and magnitude of the effect of each descriptor on the activity. Successful QSAR models have been developed for other classes of compounds, demonstrating their utility in drug discovery. jchemlett.comresearchgate.net

Mechanistic Studies of Chemical Reactions Involving 4,7 Dichloroindolin 2 One

Elucidation of Reaction Pathways for Synthesis of 4,7-Dichloroindolin-2-one

The synthesis of this compound, a key intermediate for various bioactive molecules, is often achieved through the chlorination of an indolin-2-one precursor. A common synthetic route involves the reaction of a corresponding aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This is followed by cyclization in the presence of an acid to yield the corresponding isatin (B1672199) (indoline-2,3-dione). nih.gov Subsequent chlorination of the isatin can then produce the desired this compound.

One documented pathway begins with a substituted aniline, which reacts with chloral hydrate and hydroxylamine hydrochloride in the presence of aqueous sodium sulfate. nih.gov This step forms an isonitrosoacetanilide derivative. The subsequent cyclization of this intermediate, typically facilitated by a strong acid like concentrated sulfuric acid, leads to the formation of the corresponding indoline-2,3-dione (isatin). nih.gov The final step to obtain this compound would involve the selective chlorination of this isatin at the 4 and 7 positions of the indole (B1671886) ring.

Another approach involves the direct chlorination of indolin-2-one. This method utilizes chlorine gas in a suitable solvent, with the reaction conditions, such as temperature and reaction time, being critical for achieving high yields and purity. The mechanism likely proceeds through an electrophilic aromatic substitution pathway, where the chlorine atoms are directed to the 4 and 7 positions due to the electronic nature of the indolin-2-one ring system.

A novel de novo synthesis of functionalized indolines has also been developed, which involves an inverse-electron demand Diels-Alder reaction of a 2-halothiophene-1,1-dioxide with an enamide, followed by a cheletropic extrusion and an unusual α-elimination–aromatization sequence. nih.gov This method allows for the construction of the aromatic ring and has been shown to produce C-4 halogenated indolines and C-4/C-7 dihaloindolines with high regiocontrol. nih.gov Mechanistic investigations using deuterium-labeling studies pointed towards the intermediacy of a carbene that undergoes a 1,2-hydrogen shift and subsequent aromatization. nih.gov

The table below summarizes the key steps and intermediates in a common synthetic pathway to substituted indolin-2-ones, which is a precursor to this compound.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Aniline derivative | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | Isonitrosoacetanilide derivative |

| 2 | Isonitrosoacetanilide derivative | Concentrated Sulfuric Acid | Indoline-2,3-dione (Isatin) derivative |

Investigation of Intermediates and Transition States in Derivatization Reactions

The derivatization of this compound is essential for creating a diverse library of compounds for structure-activity relationship (SAR) studies. These reactions often proceed through various intermediates and transition states, which dictate the final product's stereochemistry and regiochemistry. A transition state is a high-energy, short-lived molecular entity that represents the peak on a reaction coordinate diagram, while an intermediate is a more stable, transient species that resides in a valley between two transition states. organicchemistrytutor.comyoutube.comresearchgate.net

One common derivatization involves reactions at the C3 position of the indolin-2-one ring. For instance, the synthesis of 3-hydroxy-3-substituted indolin-2-ones from isatins involves the nucleophilic addition of a carbanion to the C3-carbonyl group. nih.gov The reaction of 4,7-dichloroisatin (B105665) with an acetophenone (B1666503) derivative, for example, proceeds through a transition state where the new carbon-carbon bond is partially formed. This leads to a tetrahedral intermediate which is then protonated to yield the final 3-hydroxyindolin-2-one (B1221191) derivative. nih.gov

Reductive coupling reactions at the carbonyl group also provide a route to various derivatives. For example, the reductive C-S coupling of isatins with thiols can be achieved. rsc.org These reactions likely proceed through the formation of a hemithioacetal intermediate, which is then reduced to the final 3-thio-substituted indolin-2-one. The transition state for the initial nucleophilic attack of the thiol would involve the partial formation of the C-S bond and partial breaking of the C=O π-bond.

The table below outlines some derivatization reactions of isatin, the precursor to this compound, and the likely intermediates involved.

| Reaction Type | Reactants | Reagent | Likely Intermediate |

| Aldol-type reaction | Isatin, Acetophenone | Base | Tetrahedral alkoxide |

| Reductive C-S Coupling | Isatin, Thiol | Reducing agent | Hemithioacetal |

| Deoxygenative Dichlorination | Isatin-3-hydrazone | (Dichloroiodo)benzene, Lewis base | Diazo intermediate |

Furthermore, the deoxygenative dichlorination of isatin-3-hydrazones to form 3,3-dichloroindolin-2-ones has been reported. researchgate.net This reaction is catalyzed by a Lewis base and is proposed to proceed through the formation of a diazo intermediate from the hydrazone. Subsequent reaction with (dichloroiodo)benzene leads to the formation of the dichlorinated product. The transition state would involve the transfer of chlorine atoms to the C3 position.

Computational and Theoretical Chemistry Approaches in 4,7 Dichloroindolin 2 One Research

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks in Solid State

In the solid state, the crystal packing of 4,7-dichloroindolin-2-one is significantly influenced by hydrogen bonding. The indolin-2-one scaffold contains a hydrogen bond donor (the N-H group of the lactam) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement facilitates the formation of intermolecular N-H···O hydrogen bonds.

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these interactions. orientjchem.org By calculating parameters such as bond lengths, bond angles, and stabilization energies, researchers can predict the most stable hydrogen-bonding motifs. For this compound, it is expected that these N-H···O interactions would lead to the formation of one-dimensional chains or centrosymmetric dimers, which are common supramolecular structures in related indole (B1671886) derivatives. nih.govnih.gov Natural Bond Orbital (NBO) analysis can further quantify the strength of these bonds by calculating the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H group. orientjchem.org

Investigation of π-π Stacking Interactions

The aromatic benzene (B151609) ring fused to the pyrrolidone core in this compound allows for the possibility of π-π stacking interactions, which are crucial for the stabilization of the crystal structure. georgetown.edu These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic rings.

Theoretical calculations are essential for characterizing the geometry and energy of these interactions. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly modulates the quadrupole moment of the aromatic system, which in turn influences the preferred stacking arrangement. nih.gov Instead of a face-to-face stacking, a parallel-displaced or T-shaped geometry is often favored to minimize electrostatic repulsion and maximize attractive dispersion forces. acs.org High-level quantum chemical calculations can generate potential energy surfaces to identify the most stable stacking configurations and quantify the interaction energies, which are typically a balance between dispersion and electrostatic contributions. rsc.org Studies on similar chlorinated heterocyclic compounds have shown that halogenation can lead to more compact π-π stacking, which can influence the material's electronic properties. nih.gov

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of all close contacts simultaneously.

For this compound, the Hirshfeld surface would reveal distinct regions corresponding to different intermolecular interactions. Red spots on the dnorm map would indicate strong hydrogen bonds (N-H···O), while other colors would represent weaker contacts like C-H···Cl, C-H···π, and van der Waals forces.

| Interaction Type | Hypothetical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most abundant contacts, typical for organic molecules. |

| Cl···H / H···Cl | 25.0 | Significant contribution due to the two chlorine atoms, representing weak hydrogen bonds. |

| O···H / H···O | 15.5 | Corresponds to the primary N-H···O hydrogen bonding network. |

| C···H / H···C | 9.0 | Arises from contacts involving the aromatic and aliphatic C-H groups. |

| C···C | 3.5 | Indicative of π-π stacking interactions between aromatic rings. |

| Other | 1.5 | Includes minor contacts like N···H, Cl···C, etc. |

Computational Design and Virtual Screening of Novel this compound Analogs

Computational techniques are instrumental in the rational design and discovery of novel bioactive molecules based on a lead scaffold like this compound. tandfonline.com Virtual screening allows for the rapid evaluation of large libraries of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing. nih.gov

The process typically begins by identifying a biological target, such as a protein kinase, for which the indolin-2-one core is a known inhibitor scaffold. mdpi.comnih.gov A virtual library of this compound analogs is then created by systematically modifying the scaffold, for instance, by introducing different substituents at available positions (e.g., N1, C3, C5, C6).

Molecular docking is a key tool in this process, predicting how each analog binds within the active site of the target protein. japer.innih.govnih.gov The docking algorithm calculates a scoring function to estimate the binding affinity, allowing for the ranking of compounds. The results can highlight crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues. mdpi.com

Below is a hypothetical table illustrating the results of a virtual screening of designed this compound analogs against a target kinase.

| Analog ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| DCI-Parent | This compound | -7.5 | H-bond with Glu545 (hinge) |

| DCI-001 | N1-methyl | -7.8 | H-bond with Glu545 (hinge) |

| DCI-002 | C5-fluoro | -8.2 | H-bond with Glu545, Cys546 (hinge) |

| DCI-003 | C6-(pyridin-4-yl) | -9.5 | H-bond with Glu545 (hinge); Pi-cation with Lys490 |

| DCI-004 | C3-spiro-cyclopentane | -8.9 | H-bond with Glu545; Hydrophobic contact with Val520 |

Following docking, further computational analyses, such as Molecular Dynamics (MD) simulations, can be performed to assess the stability of the ligand-protein complex over time. Additionally, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to filter out candidates with poor drug-like characteristics early in the discovery pipeline. tandfonline.com

Biological and Biomedical Research Applications of 4,7 Dichloroindolin 2 One Derivatives Excluding Clinical Human Trials

Enzyme Inhibition Studies

The unique structure of 4,7-dichloroindolin-2-one derivatives makes them candidates for the development of specific enzyme inhibitors. Research has explored their potential to interfere with enzymes crucial to disease progression, particularly in the context of cancer and metabolic regulation.

Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase-1 (IDO1) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan. oncotarget.commdpi.comnih.govmdpi.com Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the host's anti-tumor immune response. nih.govnih.gov This makes IDO1 and TDO attractive targets for cancer immunotherapy research. mdpi.comnih.gov

While the indolin-2-one scaffold is of interest in medicinal chemistry, current research literature prominently features structurally related compounds for IDO1 inhibition. For instance, derivatives of 4,7-dichloroquinoline (B193633) (DCQ) have been developed as ligands that target the apo-IDO1 protein to inhibit its enzymatic activity. researchgate.net However, specific studies detailing the synthesis and evaluation of this compound derivatives as direct inhibitors of TDO or IDO1 have not been extensively reported in the reviewed scientific literature. The development of dual IDO1/TDO2 inhibitors is considered a promising strategy to more effectively block the immunosuppressive kynurenine pathway. mdpi.comnih.gov

Sirtuin (SIRT2, SIRT5) Inhibitory Activity

Sirtuins are a family of NAD+-dependent lysine (B10760008) deacylases (SIRT1-7 in mammals) that play critical roles in regulating cellular processes, including metabolism, DNA repair, and inflammation. mdpi.com SIRT2 is primarily located in the cytoplasm and has been implicated in cell cycle regulation, while SIRT5 is a mitochondrial sirtuin known to remove succinyl and malonyl groups from lysine residues. mdpi.com Dysregulation of sirtuin activity is linked to various diseases, making them important therapeutic targets. nih.govresearchgate.net

The development of selective sirtuin inhibitors is an active area of research. For example, potent and selective SIRT2 inhibitors have been developed from scaffolds such as thienopyrimidinone. nih.govresearchgate.net However, based on the available scientific literature, specific research focusing on this compound derivatives as inhibitors of SIRT2 or SIRT5 has not been prominently documented.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a serine-threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase. nih.gov Overactivity of CDK2 is frequently observed in various cancers, making it a key target for the development of anticancer agents. nih.govnih.gov The 2-oxindoline scaffold, the core of this compound, is a well-established pharmacophore for potent CDK2 inhibition. researchgate.netresearchgate.net

Research has demonstrated that novel 2-oxindoline hydrazone derivatives can exhibit significant inhibitory activity against the CDK2 enzyme. In one study, specific compounds from this class showed potent inhibition of CDK2, with activity in the sub-micromolar range. This inhibitory action is believed to contribute to their anticancer effects by disrupting the cell cycle of cancer cells. researchgate.net

| Compound ID | CDK2 IC₅₀ (µM) | Reference |

|---|---|---|

| 2-Oxindoline Derivative 6c | 0.22 ± 0.01 | researchgate.net |

| 2-Oxindoline Derivative 10b | 0.25 ± 0.01 | researchgate.net |

Antiproliferative and Anticancer Research (In Vitro Studies)

Derivatives based on the indolin-2-one core structure are frequently evaluated for their ability to suppress the growth of cancer cells in laboratory settings. These in vitro studies are foundational in identifying potential new avenues for cancer therapy research.

EWS-FLI1 Interaction Disruptors in Ewing's Sarcoma Research

Ewing's Sarcoma is a pediatric bone cancer characterized by a chromosomal translocation that results in the formation of an oncogenic fusion protein, most commonly EWS-FLI1. nih.govoncotarget.com This fusion protein acts as a transcription factor that is essential for tumor growth, making it an ideal therapeutic target. oncotarget.comnih.gov Since transcription factors lack traditional enzymatic active sites, a key research strategy is to disrupt their necessary protein-protein interactions. oncotarget.com

A notable small molecule, YK-4-279, was developed to inhibit the growth of Ewing's Sarcoma by blocking the critical interaction between EWS-FLI1 and RNA Helicase A (RHA). oncotarget.comoncotarget.commedchemexpress.com This compound has shown significant anti-tumor efficacy in preclinical models. oncotarget.com However, it is important to note for chemical accuracy that YK-4-279 is not a derivative of this compound. Therefore, while the strategy of disrupting the EWS-FLI1 interaction is a significant area of cancer research, prominent examples like YK-4-279 fall outside the specific chemical class discussed in this article.

Cytotoxicity Against Cancer Cell Lines (e.g., MCF7, A2780, IGROV1)

A primary method for evaluating the anticancer potential of new compounds is to measure their cytotoxicity—the ability to kill cancer cells—in vitro. Derivatives of the 2-oxindoline scaffold have been tested against a variety of human cancer cell lines.

Specifically, these compounds have demonstrated notable cytotoxic activity against the MCF7 human breast adenocarcinoma cell line and the A2780 human ovarian adenocarcinoma cell line. researchgate.netresearchgate.net Studies have reported IC₅₀ values (the concentration of a compound required to inhibit the growth of 50% of the cells) in the low micromolar range, indicating significant potency. researchgate.net This activity is often linked to the compound's ability to inhibit cell cycle kinases like CDK2 and induce apoptosis (programmed cell death). researchgate.net Research on the cytotoxicity of this class of compounds against the IGROV1 ovarian cancer cell line is not widely reported in the reviewed literature.

| Compound Class | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-hydroxy-2-oxoindoline (9d) | MCF7 (Breast) | 4.9 ± 0.2 | researchgate.net |

| 2-oxoindolin-3-ylidene (10a) | MCF7 (Breast) | 6.0 ± 0.3 | researchgate.net |

| 2-oxoindolin-3-ylidene (10b) | MCF7 (Breast) | 10.8 ± 0.5 | researchgate.net |

| 2-Oxindoline hydrazone (6g) | MCF7 (Breast) | 13.8 ± 0.7 | researchgate.net |

| Isatin-Hydrazones | A2780 (Ovarian) | Various Activities Reported | researchgate.net |

Antimicrobial Activity Investigations

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents, and indolin-2-one derivatives have shown promise in this area. dergipark.org.trresearchgate.net Researchers have synthesized and evaluated numerous substituted indolin-2-one compounds, revealing a spectrum of antibacterial and antifungal activities.

One study focused on the synthesis of 3-alkylidene-2-indolone derivatives and tested their efficacy against various bacterial and fungal strains. nih.gov Notably, some of these compounds demonstrated significant activity, particularly against Gram-positive bacteria. For instance, compounds 10f , 10g , and 10h exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three strains of Staphylococcus aureus, including a methicillin-resistant strain (MRSA). nih.gov This level of activity is comparable to the established antibiotic gatifloxacin. nih.gov The structure-activity relationship (SAR) analysis from this study highlighted that the introduction of a phenyl ring or a halogen-substituted phenyl ring at the R3 position can significantly enhance antimicrobial activity, with chlorination yielding the most effective results. nih.gov

Another investigation into 3-substituted indole-2-one and -thione derivatives revealed antimicrobial effects against several microorganisms. dergipark.org.trresearchgate.net In this study, compounds 2 and 3 were active against Salmonella enterica, while compounds 4 , 5 , 6 , 7 , and 8 showed activity against methicillin-resistant S. aureus (MRSA) with a MIC value of 125 μg/mL. dergipark.org.trresearchgate.net

Furthermore, the synthesis of novel thiazolo-indolin-2-one derivatives has yielded compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside weak to moderate antifungal activities. nih.gov Specifically, the derivatives 2 , 4 , 7a , and 12 were identified as the most active in this series. nih.gov

Table 1: Antimicrobial Activity of Selected Indolin-2-one Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| 10f , 10g , 10h | Staphylococcus aureus ATCC 6538, 4220; MRSA ATCC 43300 | 0.5 μg/mL | nih.gov |

| 2 , 3 | Salmonella enterica | 125 μg/mL | dergipark.org.trresearchgate.net |

| 4 , 5 , 6 , 7 , 8 | Methicillin-resistant S. aureus (MRSA) | 125 μg/mL | dergipark.org.trresearchgate.net |

| 2 , 4 , 7a , 12 | Gram-positive and Gram-negative bacteria | Not specified | nih.gov |

Ligand-Based Drug Design and Target Identification

The indolin-2-one scaffold has been extensively utilized in ligand-based drug design to develop inhibitors for various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. ekb.egekb.egnih.gov Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an indolin-2-one core, highlighting the therapeutic potential of this chemical framework. researchgate.netekb.egekb.egnih.gov

The design of new indolin-2-one derivatives often involves modifying substituents at various positions of the indolin-2-one ring to enhance potency and selectivity for specific biological targets. nih.govresearchgate.net For instance, substitutions at the C-3 position of the oxindole (B195798) ring have been shown to play a critical role in the antiangiogenic and anticancer activities of these compounds by targeting vascular endothelial growth factor receptors (VEGFRs). nih.gov

A study focused on designing new VEGFR-2 inhibitors based on the indolin-2-one scaffold led to the identification of several potent compounds. mdpi.com Derivatives 5b , 10e , 10g , 15a , and 17a exhibited significant anticancer activities against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the micromolar to sub-micromolar range. mdpi.com These compounds also displayed potent inhibition of the VEGFR-2 enzyme. mdpi.com

In another approach, computer-aided drug design has been employed to create novel indolin-2-one derivatives as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. researchgate.netnih.gov Through 3D-QSAR studies, new molecules with potentially superior TRK inhibitory activity and favorable pharmacokinetic properties were designed. researchgate.netnih.gov

The versatility of the indolin-2-one scaffold extends to the inhibition of other enzymes as well. For example, novel thiazolo-indolin-2-one derivatives have been developed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for antimicrobial and anticancer drugs. nih.gov

Table 2: Target Identification and Inhibitory Activity of Selected Indolin-2-one Derivatives

| Compound | Target Enzyme/Receptor | Inhibitory Concentration (IC50) | Application | Reference |

| Sunitinib | Multiple Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Not specified | Anticancer | researchgate.netekb.egekb.egnih.gov |

| 5b , 10e , 10g , 15a , 17a | VEGFR-2 | 0.078 - 0.358 µM | Anticancer | mdpi.com |

| Thiazolo-indolin-2-one derivative 12 | Dihydrofolate Reductase (DHFR) | 40.71 ± 1.86 nM | Antimicrobial/Anticancer | nih.gov |

Future Research Trajectories and Industrial Relevance of 4,7 Dichloroindolin 2 One

Development of Next-Generation Synthetic Strategies

While classical methods for indole (B1671886) synthesis can be adapted for 4,7-dichloroindolin-2-one, the development of more efficient, sustainable, and versatile synthetic strategies is a key area of future research. Current approaches often involve multi-step sequences that may suffer from harsh reaction conditions and limited functional group tolerance. Next-generation strategies are anticipated to focus on:

C-H Activation/Functionalization: Direct and selective activation of C-H bonds on the aniline (B41778) precursor or the indolinone core would offer a more atom-economical and streamlined approach to synthesis and derivatization. This would enable the introduction of various substituents at specific positions, facilitating the rapid generation of diverse compound libraries.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Photoredox Catalysis: Light-mediated synthetic methods are gaining prominence due to their mild reaction conditions and unique reactivity patterns. The application of photoredox catalysis could enable novel transformations for the construction and functionalization of the this compound core that are not accessible through traditional thermal methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to conventional chemical reagents.

Exploration of Novel Biological Targets and Therapeutic Areas

The indolin-2-one core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The 4,7-dichloro substitution pattern can significantly influence the binding affinity and selectivity of these compounds. Future research is expected to explore the potential of this compound derivatives in various therapeutic areas by targeting novel biological pathways.

Derivatives of the broader indolin-2-one class have shown activity against a variety of targets, suggesting promising avenues of investigation for 4,7-dichloro-substituted analogs. thieme-connect.com These include:

Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The dichloro substituents can be strategically employed to enhance binding to the ATP-binding site of specific kinases.

Epigenetic Targets: There is growing interest in developing inhibitors of epigenetic modulators, such as bromodomain-containing proteins (e.g., BRD4) and histone deacetylases (HDACs). The indolin-2-one scaffold provides a versatile platform for designing such inhibitors.

Protein-Protein Interaction (PPI) Modulation: The disruption of key protein-protein interactions is an emerging strategy for treating various diseases. The rigid core of this compound can serve as a template for designing molecules that can effectively modulate these interactions.

Antiviral and Antimicrobial Agents: The indole nucleus is present in many natural and synthetic compounds with antiviral and antimicrobial properties. The unique electronic properties conferred by the chlorine atoms could lead to the discovery of novel agents to combat infectious diseases.

| Potential Biological Target Class | Therapeutic Area | Rationale for this compound Derivatives |

| Protein Kinases | Oncology, Inflammation | Dichloro substituents can enhance binding affinity and selectivity. |

| Epigenetic Modulators | Oncology, Neurological Disorders | The scaffold can be functionalized to target specific epigenetic reader, writer, or eraser proteins. |

| Protein-Protein Interactions | Various | The rigid core provides a stable platform for presenting functional groups to disrupt PPIs. |

| Viral/Bacterial Enzymes | Infectious Diseases | The electron-withdrawing nature of chlorine atoms can influence interactions with microbial targets. |

Advancements in Asymmetric Synthesis and Chiral Resolution of Derivatives

Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. The C3 position of the indolin-2-one ring is a common site for substitution, which can create a stereocenter. Therefore, the development of methods for the asymmetric synthesis and chiral resolution of this compound derivatives is of paramount importance.

Future advancements in this area are likely to include:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations is a rapidly growing field. Organocatalytic methods could be developed for the asymmetric synthesis of C3-substituted 4,7-dichloroindolin-2-ones.

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for asymmetric synthesis. The development of novel catalysts and ligands will be crucial for the enantioselective functionalization of the this compound core.

Chiral Chromatography: For the separation of enantiomers, advancements in chiral stationary phases for high-performance liquid chromatography (HPLC) will enable the efficient resolution of racemic mixtures of this compound derivatives. mdpi.com This is essential for both analytical and preparative-scale separations.

Enzymatic Resolution: Biocatalytic methods, such as the use of lipases for the kinetic resolution of racemic mixtures, offer a green and highly selective approach to obtaining enantiomerically pure compounds.

Role of Patent Literature in Identifying Research and Development Trends

Patent literature serves as a critical indicator of industrial research and development (R&D) trends. While specific patents for this compound may be limited, a broader analysis of patents for substituted indolin-2-one derivatives reveals significant interest from the pharmaceutical industry. These patents often disclose novel synthetic routes, new biological targets, and specific therapeutic applications.

Monitoring patent activity in this area can provide valuable insights into:

Emerging Therapeutic Targets: The biological targets claimed in patents often represent the forefront of drug discovery research.

Novel Scaffolds and Analogs: Patent applications frequently describe novel chemical scaffolds and a wide range of analogs, indicating the direction of medicinal chemistry efforts.

Key Industrial Players: Tracking the companies and research institutions filing patents can identify the key players in the field.

Gaps in the Patent Landscape: Identifying areas with limited patent activity can highlight opportunities for new research and innovation.

For this compound, the existing patent landscape for related indolinones suggests a strong potential for intellectual property in the areas of kinase inhibitors for oncology and immunology.

Potential for Material Science and Other Chemical Applications

Beyond its pharmaceutical potential, the unique electronic and structural features of this compound make it an interesting building block for material science and other chemical applications. The presence of two chlorine atoms can significantly influence the intermolecular interactions of the molecule.

Crystal Engineering: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. mdpi.comacs.orgdntb.gov.uaresearchgate.netnih.gov This could enable the design of novel crystalline materials with specific optical or electronic properties.

Organic Electronics: Indole derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through derivatization to create new materials for these applications.

Polymers and Functional Materials: The indolin-2-one core can be incorporated into polymer backbones or used as a pendant group to create functional materials with tailored properties, such as thermal stability, conductivity, or photoresponsiveness.

The exploration of this compound in these non-pharmaceutical applications is still in its early stages, representing a significant opportunity for future research and innovation.

Q & A

Basic Research Question

- 1H NMR : Identifies proton environments near electronegative substituents (e.g., deshielding effects from Cl at C4/C7). Coupling constants clarify stereochemistry in substituted derivatives.

- 13C NMR : Distinguishes carbonyl (C2) and aromatic carbons, with chemical shifts around δ 170 ppm (C=O) and δ 120-140 ppm (aromatic Cl-substituted carbons) .

- IR : Confirms the lactam C=O stretch (~1680-1720 cm⁻¹) and C-Cl vibrations (600-800 cm⁻¹).

- MS : Fragmentation patterns (e.g., loss of Cl• radicals) validate molecular weight and substitution patterns .

What computational methods are effective for predicting the bioactivity of this compound analogs?

Advanced Research Question

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., kinases) assess binding affinity, guided by substituent effects at C3/C4. For instance, bulkier substituents at C3 may sterically hinder binding, while electron-withdrawing groups at C5 enhance electrophilic interactions . Validate predictions with in vitro assays (IC₅₀ measurements) and correlate with computational data using multivariate regression .

How do contradictory results in biological assays (e.g., antiparasitic vs. cytotoxic activity) arise, and how can they be resolved?

Advanced Research Question

Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges) or compound stability. For example, hydrolysis of the lactam ring in aqueous media can generate inactive byproducts. Mitigation strategies:

- Stability Studies : Use LC-MS to monitor degradation under physiological pH/temperature .

- Dose-Response Curvature : Employ Hill slope analysis to distinguish specific target binding from nonspecific cytotoxicity .

- Triangulation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays) .

What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question

The electron-deficient quinoline core directs electrophiles to meta/para positions relative to existing substituents. To enhance regioselectivity:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to block unwanted sites.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for para-substitution .

- Catalytic Systems : Pd-catalyzed C-H activation enables selective functionalization at C3/C5 . Confirm outcomes via X-ray crystallography or NOESY NMR .

How can researchers statistically validate the reproducibility of synthetic and analytical data for this compound?

Q. Methodological Guidance

- Synthetic Reproducibility : Report yields and purity metrics (mean ± SD) across ≥3 independent batches. Use ANOVA to identify significant variability sources (e.g., catalyst lot, humidity) .